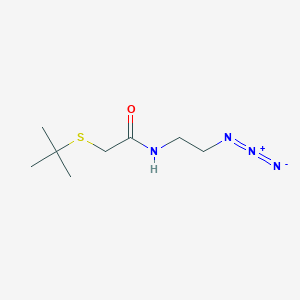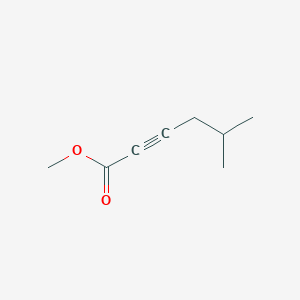
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide
Übersicht
Beschreibung
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide, also known as S-azidobutyl-2-tert-butylsulfanylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation processes, such as the transformation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, are foundational in synthesizing intermediates for antimalarial drugs. These processes utilize catalysts like Novozym 435 and various acyl donors to achieve high specificity and yield, demonstrating the utility of such chemical functionalities in drug development processes (Magadum & Yadav, 2018).
pH Imaging Using Hyperpolarized (13)C MRI
N-(2-Acetamido)-2-aminoethanesulfonic acid, a compound structurally related to the query molecule, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This application underscores the role of nitrogen-containing compounds in advanced imaging techniques, facilitating rapid and sensitive pH-dependence measurements within physiological ranges (Flavell et al., 2015).
Advanced Synthesis Techniques
N-tert-Butanesulfinyl imines, through their preparation from tert-butanesulfinamide and various aldehydes or ketones, serve as versatile intermediates for the asymmetric synthesis of amines. The tert-butanesulfinyl group enhances nucleophilic addition reactions and is readily removed, illustrating the compound's role in synthesizing a wide array of enantioenriched amines, amino acids, and amino alcohols, pertinent to pharmaceutical synthesis and research (Ellman, Owens, & Tang, 2002).
Catalytic Reactions and Ligand Synthesis
The synthesis and application of tert-butylsulfonamide and its derivatives in catalytic reactions, such as aminohydroxylation and aziridination of olefins, highlight its utility in creating complex molecular architectures. This functionality aids in the efficient generation of amino groups through mild acidic conditions, supporting the synthesis of ligands and catalysts for asymmetric reactions (Gontcharov, Liu, & Sharpless, 1999).
Eigenschaften
IUPAC Name |
N-(2-azidoethyl)-2-tert-butylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4OS/c1-8(2,3)14-6-7(13)10-4-5-11-12-9/h4-6H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTBNSPMRDACRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)NCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)

